![molecular formula C5H7ClIN3 B13591471 3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride is an organic compound with the molecular formula C5H7ClIN3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride typically involves the iodination of a pyrrolo[3,4-c]pyrazole precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an organic solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination of the desired position on the pyrrolo[3,4-c]pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrrolo[3,4-c]pyrazole ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-iodo-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester
- 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Uniqueness
3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride is unique due to its specific iodination pattern and the presence of the pyrrolo[3,4-c]pyrazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C5H7ClIN3 |
|---|---|
Molekulargewicht |
271.49 g/mol |
IUPAC-Name |
3-iodo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride |
InChI |
InChI=1S/C5H6IN3.ClH/c6-5-3-1-7-2-4(3)8-9-5;/h7H,1-2H2,(H,8,9);1H |
InChI-Schlüssel |
LDJMYEFNDXGAOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)NN=C2I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






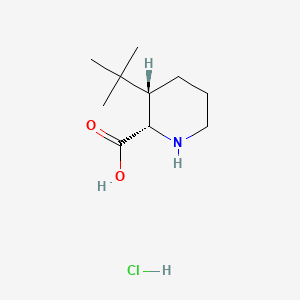
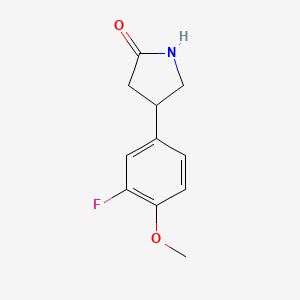
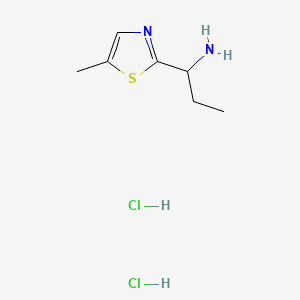
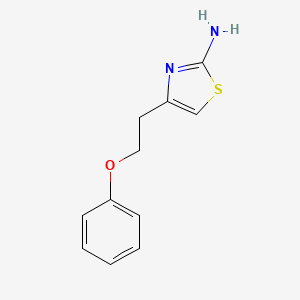

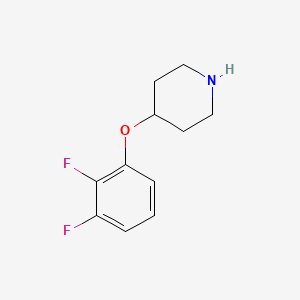

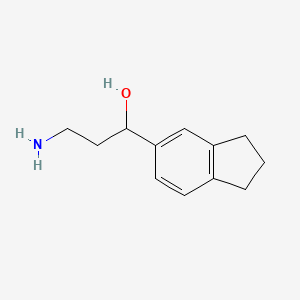

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
